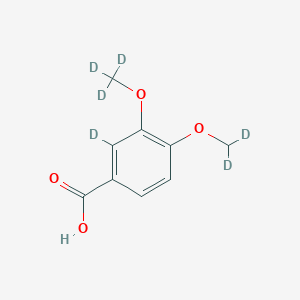
2-Amino-5-ethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-ethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a sulfonamide group (-SO2NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylbenzenesulfonamide typically involves the sulfonation of 2-Amino-5-ethylbenzene followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 2-Amino-5-ethylbenzene with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H).
Conversion to Sulfonamide: Treating the resulting sulfonic acid with ammonia (NH3) or an amine to form the sulfonamide group (-SO2NH2).
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron (Fe) are used for bromination reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-ethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparación Con Compuestos Similares
2-Aminobenzenesulfonamide: Lacks the ethyl group, making it less hydrophobic.
4-Amino-5-ethylbenzenesulfonamide: The amino group is positioned differently, affecting its reactivity.
2-Amino-5-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group, altering its steric properties.
Uniqueness: 2-Amino-5-ethylbenzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which influences its chemical reactivity and biological activity. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in enzymes and receptors.
Propiedades
Número CAS |
616224-76-1 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-amino-5-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)8(5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
Clave InChI |
IAYDHFBAELRENN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)


![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)


![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)


![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)
![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)
